![molecular formula C19H25N3O3 B5653688 2-(3-methyl-2-buten-1-yl)-8-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653688.png)
2-(3-methyl-2-buten-1-yl)-8-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives, including compounds similar to the one , often involves multi-step reactions. These processes may include Michael addition, cyclization reactions, and modifications to introduce specific functional groups that contribute to their biological activity. The detailed synthesis routes contribute significantly to understanding the compound's chemical behavior and potential pharmacological effects (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives has been elucidated through various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and X-Ray crystallography. These analyses confirm the spirocyclic nature of these compounds and reveal their complex conformational behavior, crucial for understanding their interaction with biological targets (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspirodecanone derivatives exhibit a range of chemical reactions, including interactions with adrenergic receptors, which underline their potential as antihypertensive agents. Their ability to undergo various chemical reactions, such as cycloaddition and intramolecular cyclization, highlights their chemical versatility and the potential for structural modifications to enhance their pharmacological profile (Shukla et al., 2016).
Physical Properties Analysis
The physical properties of diazaspirodecanone derivatives, such as solubility, melting points, and crystalline structure, are crucial for their formulation and delivery in a pharmacological context. Studies have detailed these properties through crystallographic analysis and physical characterization, providing insights into their stability and bioavailability (Martin‐Lopez & Bermejo, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity with biological molecules, receptor binding affinity, and enzymatic interactions, define the pharmacological potential of diazaspirodecanone derivatives. Research has highlighted their action as adrenergic receptor blockers, potential for inducing orthostatic hypotension, and interactions with calcium and sodium ion channels, which are pivotal for their therapeutic effects (Caroon et al., 1981).
properties
IUPAC Name |
2-(3-methylbut-2-enyl)-8-(6-oxo-1H-pyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14(2)5-8-22-13-19(11-17(22)24)6-9-21(10-7-19)18(25)15-3-4-16(23)20-12-15/h3-5,12H,6-11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUPGVPPAJKEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CC2(CCN(CC2)C(=O)C3=CNC(=O)C=C3)CC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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